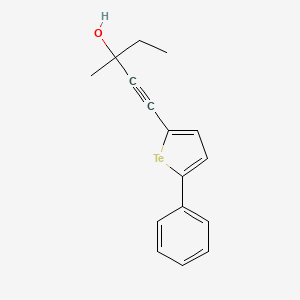

3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol

Description

3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol is an organotellurium compound characterized by a tellurophene aromatic ring system (a five-membered heterocycle containing tellurium) substituted with a phenyl group at the 5-position. The molecule also features a pent-1-yn-3-ol chain with a methyl substituent at the 3-position. The alkyne and alcohol functional groups further enhance its versatility as a synthetic intermediate or bioactive molecule .

Properties

CAS No. |

920977-34-0 |

|---|---|

Molecular Formula |

C16H16OTe |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

3-methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |

InChI |

InChI=1S/C16H16OTe/c1-3-16(2,17)12-11-14-9-10-15(18-14)13-7-5-4-6-8-13/h4-10,17H,3H2,1-2H3 |

InChI Key |

SJKBEFBBOAWXKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-pentyn-3-ol and phenyl tellurium compounds.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding telluroxides or tellurones.

Reduction: Reduction reactions can convert the tellurophenyl group to a tellurol group.

Substitution: The compound can participate in substitution reactions, where the tellurophenyl group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurophenyl group. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol (CAS: 1249839-87-9)

This thiophene-based analog (HR319866, Hairui Chemical) shares structural similarities with the target compound but differs in key aspects:

- Heteroatom Substitution : The tellurophene ring in the target compound is replaced by a thiophene (sulfur-containing) ring. Tellurium’s larger size and polarizability may enhance π-conjugation and alter redox behavior compared to sulfur.

- Substituent Variability: The phenyl group in the target compound is replaced by a pyrrolidin-1-ylmethyl group.

| Property | 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol | 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol |

|---|---|---|

| Heterocycle | Tellurophene (Te) | Thiophene (S) |

| Aromatic Substituent | Phenyl | Pyrrolidin-1-ylmethyl |

| Chain Structure | Pent-1-yn-3-ol with methyl group | Prop-2-yn-1-ol |

| Theoretical LogP | Higher (due to phenyl and Te) | Lower (due to polar pyrrolidine) |

| Synthetic Accessibility | Challenging (Te reagents less common) | Moderate (thiophene chemistry well-established) |

Repaglinide (Sulfonylurea Derivative)

- Repaglinide’s benzoic acid and piperidine groups enable insulin secretion via pancreatic β-cell modulation.

Thiophene- and Tellurophene-Based Heterocycles

- Reactivity : Tellurophene derivatives are less stable toward oxidation than thiophenes due to tellurium’s lower bond dissociation energy. This may limit their use in oxidative environments but enhance utility in reductive catalysis .

Research Findings and Gaps

- Synthesis Challenges: The target compound’s synthesis likely requires specialized tellurium precursors (e.g., phenyltellurophene intermediates), which are less commercially available than thiophene derivatives.

- Biological Activity: No direct pharmacological data exist for the target compound. However, organotellurium compounds are noted for antioxidant and antimicrobial properties, suggesting avenues for future study .

- Stability : Preliminary inferences suggest the compound may require stabilization (e.g., inert atmospheres) during storage, unlike sulfur analogs.

Biological Activity

3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H20O |

| Molecular Weight | 216.319 g/mol |

| CAS Number | 15212-30-3 |

This compound contains a tellurium atom, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing tellurium exhibit significant antimicrobial activity. The presence of the tellurophenyl group in 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol enhances its ability to inhibit bacterial growth. For instance, in vitro assays demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

Research has shown that 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol possesses anticancer properties. In a study assessing its effects on cancer cell lines, the compound was found to induce apoptosis in human breast cancer cells (MCF7). The mechanism of action appears to be linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various tellurium-containing compounds, including 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In a laboratory setting, researchers treated MCF7 cells with varying concentrations of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol. The results indicated a dose-dependent increase in apoptosis, with IC50 values calculated at 25 µM after 48 hours of treatment .

The biological activity of 3-Methyl-1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol can be attributed to several mechanisms:

Oxidative Stress Induction : The compound has been shown to increase ROS levels within cells, which can lead to cellular damage and apoptosis.

Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.